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molecular formula C7H8N2O2 B8758749 5-(Aminomethyl)nicotinic acid

5-(Aminomethyl)nicotinic acid

Cat. No. B8758749
M. Wt: 152.15 g/mol
InChI Key: DFOKHPBPIPSZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879853B2

Procedure details

A mixture of 5-carbamoyl-nicotinic acid (compound F3) (5.00 g) and phosphorus oxychloride (50 mL, 0.55 mol) is heated to 100° C. for 5 h. After usual workup the crude product is dissolved in ethanol acidified with hydrochloric acid and hydrogenated with the use of Pd/C (1.00 g, 5% Pd) at 4 bar hydrogen pressure for 16 h. After filtration of the catalyst, the mixture is evaporated, and the residue is treated with ethanol and extracted several times with chloroform.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[N:6][CH:7]=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10])(=O)[NH2:2].P(Cl)(Cl)(Cl)=O.Cl.[H][H]>C(O)C.[Pd]>[NH2:2][CH2:1][C:4]1[CH:5]=[N:6][CH:7]=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(N)(=O)C=1C=NC=C(C(=O)O)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)C=1C=NC=C(C(=O)O)C1
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated
ADDITION
Type
ADDITION
Details
the residue is treated with ethanol
EXTRACTION
Type
EXTRACTION
Details
extracted several times with chloroform

Outcomes

Product
Name
Type
Smiles
NCC=1C=NC=C(C(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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